Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Description
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS: see ) is a brominated naphthyridine derivative with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol. The compound features a bicyclic 1,7-naphthyridine core substituted with a bromine atom at position 2 and a tert-butyl carbamate group at position 5. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for constructing PDE4 inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYMFJZNBYBJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the naphthyridine family, which has garnered attention due to various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrN2O2 |
| Molecular Weight | 313.195 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1393540-66-3 |
The compound features a tert-butyl group and a bromomethyl group attached to a naphthyridine ring, which contributes to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds related to naphthyridines exhibit significant anticancer properties. For instance, studies have shown that various naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators.
- Case Study: Aaptamine, a naturally derived naphthyridine, demonstrated cytotoxic effects against multiple cancer cell lines including non-small cell lung cancer (H1299 and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL . This suggests that similar synthetic derivatives like this compound may also possess anticancer activity.
The mechanism of action for this compound involves:
- Nucleophilic Substitution: The reactive bromomethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: These reactions can modify the compound's functional groups, potentially enhancing its biological activity.
- Interaction with Biological Targets: The naphthyridine structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules like proteins and nucleic acids.
Antimicrobial Activity
Naphthyridine derivatives have been explored for their antimicrobial properties. Compounds from this family have exhibited activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.
Research Findings Summary
Research on the biological activities of naphthyridine derivatives highlights their potential in drug development:
- Anticancer Activity: Derivatives show significant cytotoxicity against various cancer cell lines.
- Mechanistic Insights: Nucleophilic substitution and oxidative reactions are key to their biological interactions.
- Therapeutic Potential: Ongoing studies focus on their application in treating cancer and inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has shown promise in the development of antiviral agents. Research indicates that it may inhibit enzymes related to viral replication, particularly those associated with hepatitis viruses. The mechanism involves:
- Enzyme Inhibition: Targeting specific enzymes within cellular pathways to disrupt viral replication cycles.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: Modifying the compound to introduce or alter functional groups.
These reactions enable the creation of more complex molecules that can be utilized in pharmaceuticals and agrochemicals.
Case Studies
-
Antiviral Activity Study:
- A study conducted on the efficacy of tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine derivatives demonstrated significant inhibition of hepatitis virus replication in vitro. The results indicated a dose-dependent response with IC50 values suggesting potential for therapeutic use.
-
Synthesis of Novel Derivatives:
- Researchers have synthesized various derivatives using tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine as a precursor. These derivatives exhibited enhanced biological activity against specific bacterial strains, showcasing the compound's utility in developing antibacterial agents.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The bromine atom at position 2 enables palladium-catalyzed cross-coupling reactions. For example, in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors), bromonaphthyridine derivatives undergo Suzuki coupling with aryl boronic acids under microwave-assisted conditions:
This reaction is critical for introducing aromatic or heteroaromatic substituents, enhancing drug-like properties such as target binding affinity .
Nucleophilic Substitution
The bromine atom participates in nucleophilic substitution (SNAr) due to electron-withdrawing effects from the naphthyridine core. Common nucleophiles include amines and alkoxides:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| tert-Butylamine | DMF, 80°C, 12h | 2-Amino-naphthyridine derivative | Intermediate for kinase inhibitors |
| Sodium methoxide | MeOH, reflux | 2-Methoxy-naphthyridine | Modulation of solubility |
The reaction’s regioselectivity is influenced by the electron-deficient nature of the naphthyridine ring .
Deprotection of the tert-Butyl Ester
The Boc group is cleaved under acidic conditions to yield the free amine, a step commonly used in drug synthesis:
| Acid | Solvent | Time | Product | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | DCM | 2h | 5,8-Dihydro-1,7-naphthyridine-7-carboxylic acid | |
| TFA | DCM | 1h | Same as above |
The deprotected amine serves as a handle for further functionalization, such as amide bond formation .
Radical Trifluoromethylation
While not directly reported for this compound, analogous bromonaphthyridines undergo radical-mediated trifluoromethylation using photoredox catalysis:
| Catalyst | Reagent | Conditions | Outcome |
|---|---|---|---|
| Ru(bpy)₃Cl₂ | CF₃I, visible light | DMF, rt, 24h | 2-Trifluoromethyl-naphthyridine |
This method could theoretically extend to tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate for introducing CF₃ groups.
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation, though this is less common due to competing reduction of the naphthyridine ring:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ | EtOH, 50 psi, 6h | Dehalogenated naphthyridine | 40% |
This reaction is sensitive to steric and electronic factors.
Cyclization Reactions
The dihydro-naphthyridine scaffold participates in ring-closing reactions. For example, intramolecular Heck reactions form fused polycyclic systems:
| Catalyst | Base | Product | Application |
|---|---|---|---|
| Pd(OAc)₂ | Et₃N | Tetracyclic kinase inhibitor core | Anticancer drug development |
Such transformations exploit the compound’s rigidity and electron-deficient nature .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity: Bromine at position 2 (target compound) provides a balance between steric bulk and leaving-group ability, making it suitable for Suzuki-Miyaura couplings . In contrast, the 3-bromo isomer () may exhibit reduced reactivity due to electronic differences in the naphthyridine core. Dichloro and cyano derivatives () are more electrophilic, enabling efficient nucleophilic aromatic substitutions but requiring harsher reaction conditions .
Positional Isomerism :
- The 2-bromo vs. 3-bromo substitution alters the electron density distribution, impacting binding affinity in drug discovery. For example, PDE4 inhibitors often require precise halogen positioning for optimal target engagement .
Safety and Handling :
- Brominated and chlorinated analogs share hazards such as acute toxicity (H300: fatal if swallowed) and environmental risks (H400: toxic to aquatic life). However, methyl-substituted derivatives () may have lower volatility, reducing inhalation risks .
Applications in Drug Development :
Q & A
Q. What are the common synthetic routes for tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate?
The compound is synthesized through multi-step protocols involving:
- Boc protection : Reaction of intermediates with Boc₂O and DMAP to introduce the tert-butyl carbamate group .
- Triflation and bromination : Use of Tf₂O to activate hydroxyl groups for subsequent Pd-catalyzed cross-coupling or bromination steps. For example, triflation of a hydroxyl intermediate followed by displacement with bromide or coupling with bromine-containing reagents .
- Purification : Column chromatography (e.g., silica gel with hexanes/ethyl acetate gradients) is commonly employed .
Q. What spectroscopic techniques confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify regiochemistry and functional groups. For example, tert-butyl groups typically appear as singlets near δ 1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns. HR-MS data for related intermediates show precision within 0.5 ppm .
Q. How should this compound be stored to prevent decomposition?
Q. What are key intermediates in its synthesis?
Critical intermediates include:
- Hydroxyl precursors : e.g., tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, activated via triflation for subsequent substitution .
- Pd-coupled intermediates : Bromine introduction via Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)₂ or Pd(PPh₃)₄ .
Advanced Research Questions
Q. How to optimize bromine introduction at the 2-position while minimizing side reactions?
- Regioselectivity Control : Use directing groups (e.g., methylthio at C4) to bias electrophilic substitution.
- Catalytic Systems : Pd(PPh₃)₄ with Et₃SiH reduces competing pathways like over-oxidation or dimerization .
- Temperature/Time : Low-temperature reactions (0–25°C) and monitored reaction times prevent decomposition .
Q. How to address discrepancies in NMR data due to impurities?
- Purification : Repeat column chromatography with alternative solvents (e.g., DCM/MeOH gradients) .
- Dynamic NMR : Variable-temperature NMR can resolve overlapping signals from rotamers or tautomers .
- Supplementary Techniques : LC-MS or IR spectroscopy cross-validates functional group integrity .
Q. What challenges arise in achieving regioselective substitution at C2 versus C4?
- Steric Effects : Bulkier reagents favor substitution at less hindered positions (e.g., C2 over C4 in naphthyridine systems) .
- Electronic Effects : Electron-withdrawing groups at C4 (e.g., methylthio) direct electrophiles to C2 via resonance stabilization .
Q. How does the choice of Pd catalyst influence coupling reactions in derivative synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
